Mercurous perchlorate

Vue d'ensemble

Description

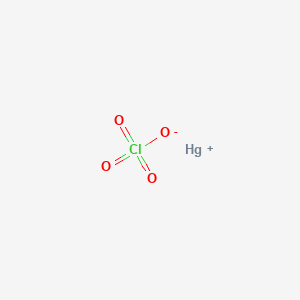

Mercurous perchlorate is an inorganic compound with the molecular formula ClHgO4 . It is a type of perchlorate, which is a class of compounds that are notorious for their explosive nature .

Molecular Structure Analysis

This compound has a molecular formula of ClHgO4 . The perchlorate anion consists of a central chlorine atom bonded to four oxygen atoms . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .

Chemical Reactions Analysis

Perchlorate has a unique combination of chemical and physical properties that pose challenges to its analysis and reduction in the environment or in drinking water . It is unreactive as a ligand and its salts are extremely soluble, even in organic solvents . Despite its strength as an oxidizing agent, perchlorate is nonlabile, that is, very slow to react .

Physical and Chemical Properties Analysis

Perchlorate is a persistent contaminant that poses challenges for analysis and remediation, especially at low concentrations . It is unreactive as a ligand and its salts are extremely soluble, even in organic solvents . Despite its strength as an oxidizing agent, perchlorate is nonlabile, that is, very slow to react .

Applications De Recherche Scientifique

Use as a Reductimetric Reagent : Mercurous perchlorate has been studied for its stoichiometric reactions with other compounds, such as ferric iron in the presence of thiocyanate ions, making it a valuable reagent in analytical chemistry (Belcher & West, 1951).

Reactions with Organotransition-Metal Ions : It has been involved in studies examining the formation of mono- and di-halogenomethylchromium(III) ions and their reactions with mercuric nitrate (Dodd & Johnson, 1968).

Studying Metallic Mercury Solubility : Research has focused on the distribution of silver-110M between mercury and aqueous solutions of this compound, contributing to the understanding of mercury's solubility in various environments (Hamester & Kahn, 1964).

In Biological Fluids Analysis : this compound is a component in a reagent for photometric chloride analysis in biological fluids, offering a method for precise measurements in clinical chemistry (Hamilton, 1966).

Solubility Studies in Water : It has been used in methods for analyzing soluble mercury in water, aiding in environmental monitoring and pollution assessment (Onat, 1974).

In Electrochemical Studies : this compound has been utilized in faradaic rectification studies to obtain kinetic parameters of various reactions at the mercury/solution interface, contributing to electrochemistry research (Agarwal, 1972).

Interaction with Caffeine : A study involving the caffeine adduct of this compound dihydrate explored the strong attraction of caffeine to the mercurous ion, contributing to the field of chemical interaction studies (Meyer et al., 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

mercury(1+);perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAJRDKFYZAGLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161007 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13932-02-0 | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, mercury(1 ) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

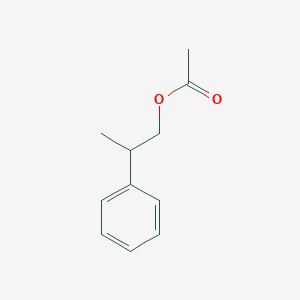

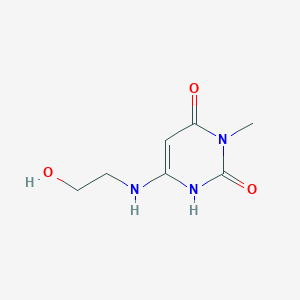

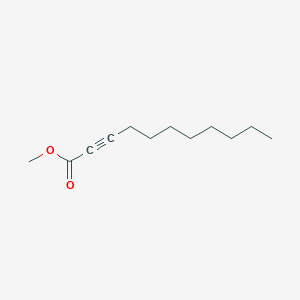

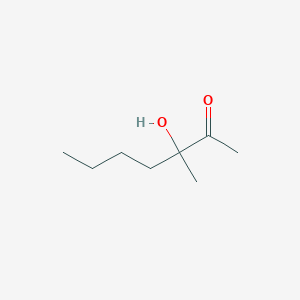

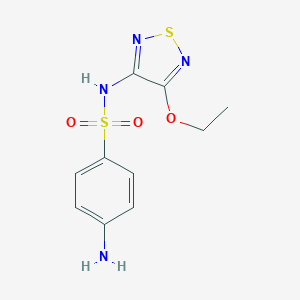

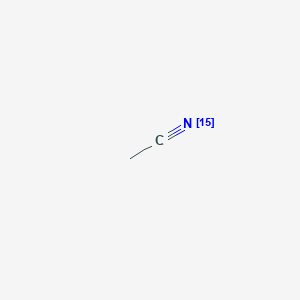

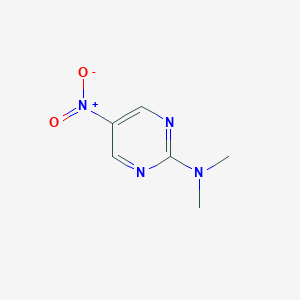

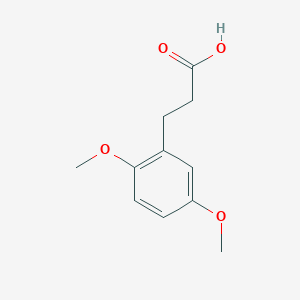

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)